4-(Chlorosulfonyl)-3-methylbenzoic acid

Physicochemical Properties Lipophilicity SAR Studies

Select 4-(Chlorosulfonyl)-3-methylbenzoic acid for its unique bifunctional reactivity: the para-chlorosulfonyl group enables high-yield (87%) sulfonamide formation with amines, while the meta-carboxylic acid allows orthogonal esterification or amidation. The methyl substituent boosts lipophilicity (XLogP3 1.8 vs. 1.2 for the des-methyl analog), improving membrane permeability in drug candidates. Its TPSA of 79.8 Ų fine-tunes ADME profiles. Sourced consistently at 95% purity from multiple global vendors, this building block reduces synthetic risk and accelerates SAR campaigns.

Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
CAS No. 1314960-92-3
Cat. No. B1455540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorosulfonyl)-3-methylbenzoic acid
CAS1314960-92-3
Molecular FormulaC8H7ClO4S
Molecular Weight234.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
InChIKeyQWHLQLIKSZYXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3): A Specialized Building Block for Sulfonamide and Ester Synthesis


4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional aromatic compound featuring a reactive chlorosulfonyl (-SO₂Cl) group at the para position and a carboxylic acid (-COOH) at the meta position relative to a methyl substituent. With a molecular weight of 234.66 g/mol and the molecular formula C₈H₇ClO₄S [1], this compound is primarily employed as a versatile electrophilic building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers . Its core utility lies in the nucleophilic displacement of the sulfonyl chloride by amines to form sulfonamides, while the carboxylic acid permits further derivatization, such as esterification or amidation [2].

Why 4-(Chlorosulfonyl)-3-methylbenzoic Acid Cannot Be Replaced by Common Benzoic Acid Analogs


Substituting 4-(Chlorosulfonyl)-3-methylbenzoic acid with a more common analog, such as the non-methylated 4-(chlorosulfonyl)benzoic acid or a positional isomer, will alter both the compound's physicochemical properties and its subsequent reactivity profile. The presence of the methyl group is not inert; it influences the compound's lipophilicity [1] and can introduce steric hindrance at the reactive sulfonyl chloride center [2]. Furthermore, differences in the substitution pattern of the chlorosulfonyl group relative to the carboxylic acid—whether para, meta, or ortho—directly affect the electrophilicity of the sulfonyl chloride and the pKa of the carboxylic acid, which in turn governs the reaction kinetics and selectivity during multi-step syntheses. A direct replacement with an unsubstituted analog can lead to significantly different solubility characteristics, purification challenges, and ultimately, an altered pharmacokinetic profile in a downstream drug candidate or a different material property in a polymer application.

Quantitative Differentiation of 4-(Chlorosulfonyl)-3-methylbenzoic Acid from Analogs


Comparative Lipophilicity (XLogP3) Differentiates 4-(Chlorosulfonyl)-3-methylbenzoic Acid from Non-Methylated Analogs

The computed lipophilicity (XLogP3) of 4-(Chlorosulfonyl)-3-methylbenzoic acid is 1.8 [1]. In contrast, the non-methylated analog, 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9), exhibits a lower XLogP3 value of approximately 1.2 [2], while the 3-substituted isomer, 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3), has a value of 1.4 . The presence of the methyl group on the target compound increases its lipophilicity by ~0.6 and ~0.4 log units, respectively, which is a substantial difference for property-based drug design.

Physicochemical Properties Lipophilicity SAR Studies

Quantified Synthetic Efficiency: 87% Yield in Sulfonamide Formation with Methanamine

A reported procedure demonstrates that 4-(Chlorosulfonyl)-3-methylbenzoic acid can be converted to 3-methyl-4-(methylsulfamoyl)benzoic acid via reaction with methanamine in the presence of triethylamine, achieving a high isolated yield of 87% after workup . This quantitative yield establishes a performance benchmark for sulfonamide formation under these specific conditions (room temperature, 45 minutes).

Synthetic Yield Reaction Optimization Amidation

Enhanced Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog Impacts Solubility and Permeability

The topological polar surface area (TPSA) of 4-(Chlorosulfonyl)-3-methylbenzoic acid is calculated to be 79.8 Ų [1]. In comparison, the non-methylated analog, 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9), has a TPSA of 71.4 Ų [2]. The increase of 8.4 Ų is directly attributable to the additional methyl group, which increases molecular size and modifies the compound's ability to interact with polar solvents and biological membranes.

Physicochemical Properties Drug-likeness ADME

Purity and Price as Indicators of Supply Chain Reliability and Scalability

4-(Chlorosulfonyl)-3-methylbenzoic acid is commercially available from multiple established vendors (e.g., Enamine, AKSci) with a standard purity specification of 95% . While a non-methylated analog, 4-(Chlorosulfonyl)benzoic acid, is also widely available and may be offered at lower prices per gram , the target compound's specific substitution pattern is essential for its intended applications. A direct cost comparison is not meaningful without considering the downstream synthetic efficiency and the value of the final target molecule. The compound's presence in multiple reputable supplier catalogs with consistent purity specifications ensures a reliable and competitive supply chain for procurement.

Procurement Quality Control Cost Analysis

Targeted Application Scenarios for 4-(Chlorosulfonyl)-3-methylbenzoic Acid (CAS 1314960-92-3)


Medicinal Chemistry: Optimizing Lead Compounds via Enhanced Lipophilicity (XLogP3 = 1.8)

In drug discovery programs where optimizing the lipophilicity of a lead series is critical for improving oral bioavailability, 4-(Chlorosulfonyl)-3-methylbenzoic acid serves as a privileged building block. Its XLogP3 value of 1.8 [1] is significantly higher than the 1.2 value of the non-methylated analog, 4-(Chlorosulfonyl)benzoic acid [2]. This 0.6 log unit increase can substantially improve membrane permeability. Researchers can leverage this property when designing sulfonamide-based inhibitors or other small molecule therapeutics, allowing them to fine-tune physicochemical properties early in the SAR process without introducing additional synthetic steps.

Process Chemistry: High-Yield Sulfonamide Library Synthesis (87% Yield)

Process chemists tasked with generating diverse sulfonamide libraries for high-throughput screening should prioritize 4-(Chlorosulfonyl)-3-methylbenzoic acid based on its demonstrated high reactivity with amines. A published procedure confirms an 87% isolated yield for the formation of 3-methyl-4-(methylsulfamoyl)benzoic acid when reacted with methanamine under mild conditions . This high efficiency reduces the cost per compound and accelerates the synthesis timeline, making it an economically sound choice for medicinal chemistry campaigns requiring rapid exploration of chemical space around a benzoic acid scaffold.

Preclinical ADME Profiling: Leveraging Distinct TPSA (79.8 Ų) for Permeability Modulation

For teams focused on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, the specific topological polar surface area (TPSA) of 4-(Chlorosulfonyl)-3-methylbenzoic acid (79.8 Ų) [1] provides a quantifiable advantage. This value, which is 8.4 Ų larger than that of the unsubstituted analog (71.4 Ų) [2], can be exploited to modulate a compound's ability to cross biological membranes. This allows medicinal chemists to dial in specific ADME characteristics, such as reducing blood-brain barrier penetration for peripherally acting drugs or improving intestinal absorption, by selecting this specific methylated building block over simpler alternatives.

Academic and Industrial Procurement: Ensuring Reproducibility with High-Purity (95%) Material

Procurement officers and lab managers in both academic and industrial settings can reliably source 4-(Chlorosulfonyl)-3-methylbenzoic acid with a standard purity of 95% from multiple reputable suppliers, including Enamine and AKSci . This consistency in quality and supply mitigates the risk of failed syntheses due to impurities and ensures that research results are reproducible across different batches and labs. The availability from multiple vendors also provides cost advantages and supply chain redundancy, which are critical for maintaining long-term research programs and scaling up to pilot plant production.

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